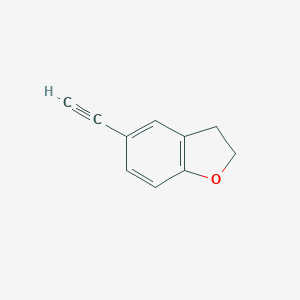

5-Ethynyl-2,3-dihydro-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERRNMOURWJLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567972 | |

| Record name | 5-Ethynyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132464-87-0 | |

| Record name | 5-Ethynyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Ethynyl 2,3 Dihydro 1 Benzofuran and Analogues

Direct Synthesis Approaches to 5-Ethynyl-2,3-dihydro-1-benzofuran

Direct approaches focus on introducing the ethynyl (B1212043) group onto the aromatic ring of the 2,3-dihydro-1-benzofuran scaffold. These methods are highly valued for their efficiency and are often accomplished using powerful transition metal-catalyzed cross-coupling reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile toolkit for the formation of carbon-carbon bonds. Among these, the Sonogashira coupling is the most prominent method for the synthesis of alkynes.

The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. researchgate.net It is the most widely employed method for the direct synthesis of ethynyl-substituted aromatic compounds, including this compound. The reaction typically involves the coupling of a 5-halo-2,3-dihydro-1-benzofuran (where the halogen is typically iodine or bromine) with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) salt, and an amine base.

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide (formed in situ from the terminal alkyne and the copper salt) and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency. acs.org While many examples focus on the synthesis of aromatic benzofurans, the methodology is directly applicable to the 2,3-dihydro scaffold. nih.govmdpi.com For instance, a common route involves the Sonogashira coupling of 5-bromo-2,3-dihydro-1-benzofuran with an acetylene (B1199291) source. rsc.org Subsequent deprotection of the silyl (B83357) group, if used, yields the terminal alkyne.

Table 1: Representative Conditions for Sonogashira Coupling in Benzofuran (B130515) Synthesis

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield |

| 2-Iodophenol | Terminal Alkyne | (PPh₃)PdCl₂ | CuI | Triethylamine | Triethylamine | Good to Excellent nih.gov |

| 3-Iodo-2-phenylbenzofuran | Ethynylferrocene | Heterogeneous Pd catalyst | CuI | KOAc | DMF | High mdpi.com |

| 2-(2-Bromophenoxy) derivatives | Terminal Acetylene | Pd(OAc)₂ | CuI | - | - | - organic-chemistry.org |

| 3-Hydroxy-2-iodobenzaldehyde | Ethynylbenzene | Pd(Ph₃P)₂Cl₂ | CuI | - | - | Satisfactory rsc.org |

Copper catalysis offers an alternative to palladium for C-C bond formation, including alkynylation. Copper-catalyzed methods can proceed through different mechanisms and are sometimes preferred for their lower cost and different reactivity profiles. One-pot procedures involving copper catalysts have been developed for the synthesis of benzofuran derivatives from phenols and alkynes. rsc.org

These reactions can involve the aerobic oxidative cyclization of phenols and alkynes, where a copper catalyst facilitates the sequential nucleophilic addition and subsequent cyclization. rsc.orgrsc.org Another approach involves a one-pot, three-component reaction of o-hydroxy aldehydes, amines, and alkynes catalyzed by copper iodide, which proceeds through an iminium ion intermediate followed by attack of a copper acetylide and intramolecular cyclization. nih.gov Copper can also mediate intramolecular dehydrogenative C-O coupling reactions to form the furan (B31954) ring. rsc.orgsemanticscholar.org While these methods typically yield fully aromatic benzofurans, modifications to the starting materials and conditions could potentially be adapted to produce dihydrobenzofuran analogues.

Tandem, or domino, reactions are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These strategies are particularly powerful for rapidly building molecular complexity. For the synthesis of ethynyl-substituted dihydrobenzofurans, a tandem strategy might involve the formation of the dihydrobenzofuran ring followed immediately by a C-H functionalization or cross-coupling step.

Several one-pot methods exemplify this approach. For example, a domino intermolecular Sonogashira coupling of a substituted phenol (B47542) with a terminal alkyne, followed by an intramolecular cyclization, can directly yield a substituted benzofuran. organic-chemistry.orgnih.gov Rhodium-catalyzed intramolecular C-H insertion reactions of α-imino rhodium carbenes can also produce 2,3-disubstituted dihydrobenzofurans in a one-pot fashion. rsc.org Furthermore, sequential palladium-catalyzed allylic substitution followed by iridium-catalyzed intramolecular hydroarylation has been used to synthesize chiral 3-substituted dihydrobenzofurans from readily available precursors. nih.gov An efficient cascade cyclization has also been developed to synthesize aminobenzofuran derivatives, highlighting the power of tandem reactions in this area. nih.govsemanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions

Synthesis of 2,3-Dihydro-1-benzofuran Scaffolds as Precursors

The synthesis of the core 2,3-dihydro-1-benzofuran ring system is a critical prerequisite for subsequent functionalization at the 5-position. A variety of methods exist for constructing this heterocyclic scaffold, with intramolecular cyclization being a common and effective strategy.

Intramolecular cyclization involves the formation of the heterocyclic ring from a single molecule containing all the necessary atoms. These methods are classified by which bond is formed in the key ring-closing step. cnr.it A common strategy for synthesizing 2,3-dihydro-1-benzofurans is the intramolecular cyclization of ortho-substituted phenols.

For instance, palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids can produce 2-alkyl-3-methylene-2,3-dihydrobenzofurans. nih.govresearchgate.net Another powerful method is the regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols, which can be catalyzed by palladium complexes to yield 2-benzyl substituted benzofurans. organic-chemistry.org While this specific example leads to the aromatic system, similar strategies starting with different precursors can yield the dihydro variant. The synthesis of the dihydrobenzofuran core is a key area of research, as this structure is present in many biologically active natural products. cnr.it These cyclization strategies can be designed to incorporate a halogen or triflate group at the desired position on the phenyl ring, priming the molecule for subsequent cross-coupling reactions like the Sonogashira coupling to install the ethynyl group.

Metal-Catalyzed Annulation Reactions

Metal-catalyzed annulation reactions are powerful tools for the construction of the 2,3-dihydrobenzofuran (B1216630) core. These reactions often involve the formation of carbon-carbon and carbon-oxygen bonds in a single step, providing an efficient route to the heterocyclic system. Catalysts based on palladium, rhodium, and iridium have been extensively utilized. nih.govrsc.org

Palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids can produce 2,3-disubstituted benzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with high regioselectivity. nih.govresearchgate.net Similarly, palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes, facilitated by urea (B33335) ligands, offers a convergent pathway to the dihydrobenzofuran structure. acs.org Another palladium-catalyzed approach involves the annulation of alkenyl ethers and alkynyl oxime ethers to yield polycyclic dihydrobenzofuran derivatives. nih.gov

Rhodium catalysts have also proven effective. A Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes enables the construction of various dihydrobenzofurans. organic-chemistry.org Rhodium has also been used for the [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides to access these scaffolds in high yields. nih.govrsc.org

| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, CuCl₂, TBAB | Alkenyl ethers, Alkynyl oxime ethers | Polycyclic 2,3-dihydrobenzofurans | 41-86% | nih.gov |

| [RhCp*Cl₂]₂, CsOAc | Allyloxy aryls with directing group | Imidazole-substituted dihydrobenzofurans | 52-91% | nih.gov |

| Pd Catalyst, Urea Ligand | 2-Bromophenols, 1,3-Dienes | 2,3-Dihydrobenzofurans | Not specified | acs.org |

| Rh(III) Catalyst | N-Phenoxyacetamides, 1,3-Dienes | 2,3-Dihydrobenzofurans | Not specified | organic-chemistry.org |

Green Chemistry Approaches in Benzofuran Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis of 2,3-dihydrobenzofurans have been developed to minimize environmental impact by reducing reaction times, energy consumption, and the use of hazardous materials.

Microwave irradiation has emerged as a key technology in green chemistry, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. ijpsjournal.com This technique has been successfully applied to the synthesis of various benzofuran derivatives. For instance, a microwave-assisted route to 2-substituted benzofurans from carboxylic acids has been developed that proceeds under mild conditions and preserves the chirality of the starting materials. organic-chemistry.org

The synthesis of benzofuran-3(2H)-ones, important dihydrobenzofuranone intermediates, has been achieved in yields of 43-58% using microwave heating, providing a rapid and facile alternative to traditional methods that require prolonged heating. nih.govsemanticscholar.org Microwave assistance has also been crucial in the multi-step synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid analogues, accelerating both the initial aldol (B89426) condensation to form chalcones and the final one-pot cyclization step. nih.gov

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazole Derivatives from Benzofuran | Microwave | 20-30 min | 84-98% | ijpsjournal.com |

| Conventional | 8-9.5 h | 28-72% | ||

| Synthesis of Benzofuran-3(2H)-ones | Microwave | 30 min | 43-58% | semanticscholar.org |

| Conventional | Prolonged | 40-60% |

Eliminating catalysts and solvents represents a significant step towards truly green synthesis. Several catalyst-free and solvent-free methods for constructing the 2,3-dihydrobenzofuran ring have been reported. nih.gov

One eco-friendly approach involves the microwave-irradiated, solvent-free reaction of substituted allylphenols with diaryl diselenides, using catalytic iodine and DMSO as an oxidant. nih.govfrontiersin.org Another catalyst-free protocol involves the reaction of substituted salicylaldehydes with a sulfoxonium ylide in CH₂Cl₂ to afford dihydrobenzofurans in high yields (80-89%). nih.gov Furthermore, a [3+2] cyclization of unsaturated imines and iodine-substituted phenols can produce substituted dihydrobenzofurans in the presence of a base but without a metal catalyst. nih.govfrontiersin.org Solvent-free grinding has also been employed; for example, the reaction of α-chlorooxindoles with salicylaldehyde (B1680747) in the presence of KOH proceeds via a [4+1] cyclization to give dihydrobenzofuran spirooxindole scaffolds in good to excellent yields and high diastereoselectivity. nih.govfrontiersin.org

Stereoselective Synthesis of Chiral 2,3-Dihydro-1-benzofuran Derivatives

The synthesis of specific enantiomers of chiral 2,3-dihydro-1-benzofuran derivatives is of great importance, as the biological activity of such molecules is often dependent on their stereochemistry. rsc.org Asymmetric synthesis strategies aim to control the formation of these chiral centers.

A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides has been developed to access chiral 2,3-dihydrobenzofuran derivatives. nih.gov This method utilizes a Cinchona alkaloid as a chiral leaving group. nih.gov Another strategy involves the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, catalyzed by Cs₂CO₃, which produces functionalized 2,3-dihydrobenzofurans with impressive yields and diastereoselectivity. rsc.orgrsc.org

Silver(I) complexes with chiral ligands can catalyze the asymmetric condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines to prepare chiral dihydrobenzofurans. nih.gov Palladium-catalyzed reactions have also been rendered enantioselective. For example, a Heck/Cacchi reaction sequence between aryl iodide-joined alkenes and o-alkynylanilines, using a chiral ligand (N-Me-Xu₃), produces polycyclic dihydrobenzofurans with excellent enantiomeric excess (84-97% ee). nih.gov Similarly, a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides a scalable route to chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org

| Method | Catalyst/Reagent | Key Feature | Stereoselectivity | Reference |

|---|---|---|---|---|

| [4+1] Annulation | Cinchona alkaloid | Asymmetric annulation of o-quinone methides | High enantio- and diastereoselectivity | nih.gov |

| Domino Annulation | Cs₂CO₃ | Uses enantiopure salicyl N-phosphonyl imines | Up to 99% diastereoselectivity | rsc.orgrsc.org |

| Heck/Cacchi Reaction | Pd₂(dba)₃·CHCl₃, N-Me-Xu₃ ligand | Asymmetric intramolecular Heck coupling | 84-97% ee | nih.gov |

| Heck/Tsuji-Trost Reaction | Pd/TY-Phos | Reaction of o-bromophenols with 1,3-dienes | Excellent enantiocontrol | organic-chemistry.org |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization of 5 Ethynyl 2,3 Dihydro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments would be employed to fully characterize the 5-Ethynyl-2,3-dihydro-1-benzofuran structure.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aliphatic protons on the dihydrofuran ring, the aromatic protons on the benzene (B151609) ring, and the unique proton of the terminal alkyne.

The two methylene (B1212753) groups of the dihydrofuran ring (at positions C2 and C3) are expected to appear as two triplets, a result of being coupled to each other. Based on data for similar 2,3-dihydrobenzofuran (B1216630) structures, the protons on C3 (H-3), adjacent to the aromatic ring, would likely resonate around 3.2 ppm, while the protons on C2 (H-2), adjacent to the oxygen atom, would be shifted further downfield to approximately 4.6 ppm. researchgate.netresearchgate.net

The aromatic region would display signals for the three protons on the benzene ring. The proton at C7 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C4 as a small doublet or singlet. The most characteristic signal would be from the acetylenic proton (≡C-H), which is expected to appear as a sharp singlet around 3.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (CH₂) | ~4.6 | Triplet (t) | ~8.7 |

| H-3 (CH₂) | ~3.2 | Triplet (t) | ~8.7 |

| Aromatic (H-4, H-6, H-7) | ~6.8 - 7.3 | Multiplet (m) | - |

| Ethynyl (B1212043) (≡C-H) | ~3.0 | Singlet (s) | - |

| Predicted data is based on typical values for 2,3-dihydrobenzofuran and ethynyl-substituted aromatic compounds. |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a total of 10 distinct signals would be anticipated, corresponding to the 10 carbon atoms in the structure.

The aliphatic carbons of the dihydrofuran ring, C2 and C3, are expected at approximately 71 ppm and 29 ppm, respectively. The six aromatic carbons would resonate in the typical range of 110-160 ppm. The two carbons of the ethynyl group are highly characteristic, with the terminal carbon (≡C-H) appearing around 77 ppm and the internal carbon (Ar-C≡) appearing around 83 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~71 |

| C3 | ~29 |

| C4 | ~128 |

| C5 | ~115 |

| C6 | ~125 |

| C7 | ~109 |

| C3a (bridgehead) | ~121 |

| C7a (bridgehead) | ~160 |

| Ar-C ≡ | ~83 |

| ≡C -H | ~77 |

| Predicted data is based on typical values for 2,3-dihydrobenzofuran and ethynyl-substituted aromatic compounds. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and are particularly useful for identifying specific functional groups.

The IR spectrum of this compound would be expected to show several key absorption bands. The most diagnostic would be the sharp, strong absorption of the terminal alkyne ≡C-H stretch, typically appearing around 3300 cm⁻¹. The C≡C triple bond stretch would give a weaker absorption in the range of 2100-2140 cm⁻¹. Other expected signals include aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, aromatic C=C stretches from 1450-1600 cm⁻¹, and a strong C-O-C ether stretch around 1230 cm⁻¹. oregonstate.edunih.gov Raman spectroscopy would also be valuable, as the symmetric and less polar C≡C triple bond stretch often produces a stronger signal in a Raman spectrum than in an IR spectrum.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp (IR) |

| Alkyne | C≡C stretch | 2100 - 2140 | Weak (IR), Strong (Raman) |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic (CH₂) | C-H stretch | 2850 - 2960 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Strong |

| Ether | C-O-C stretch | ~1230 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula C₁₀H₈O), the molecular ion peak [M]⁺• would be observed at an m/z of 144.17. epa.gov The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses from the dihydrobenzofuran ring. Based on the mass spectrum of the parent 2,3-dihydrobenzofuran, a primary fragmentation pathway is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a retro-Diels-Alder reaction, which would lead to a fragment ion at m/z 116. nist.govresearchgate.net Another common fragmentation for benzofurans is the loss of a carbon monoxide (CO) group (28 Da). Further fragmentation of the aromatic ring would also occur.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide unequivocal proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsional angles. It would confirm the planarity of the benzofuran (B130515) ring system and reveal the conformation of the five-membered dihydrofuran ring, which typically adopts an envelope shape where one atom is out of the plane of the other four. oregonstate.edu Furthermore, the crystal structure would show how the molecules pack in the solid state, revealing any intermolecular interactions such as π-π stacking of the aromatic rings. While no crystal structure has been published for this specific compound, data from related structures like (E)-5-(2-Nitro-prop-1-en-yl)-2,3-dihydro-1-benzofuran confirm the utility of this technique for the dihydrobenzofuran scaffold. oregonstate.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In the context of this compound, the primary chromophore is the benzofuran ring system, extended by the ethynyl group at the 5-position. The UV-Vis spectrum of such a compound is expected to exhibit distinct absorption bands corresponding to π → π* transitions within the aromatic system and the conjugated ethynyl substituent.

The presence of the ethynyl group in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to the unsubstituted 2,3-dihydro-1-benzofuran. This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Representative UV-Vis Absorption Data for Benzofuran Derivatives in THF

| Compound | Main Absorption Band (λmax, nm) | Shoulder (nm) |

|---|---|---|

| Benzofuran Mono-crown Derivative 1 | 290 | 325-350 |

| Mono-crown Derivative 2 | 284 | 325-350 |

| 2,3-Benzofuran | Not specified | Not specified |

Circular Dichroism (CD) Spectroscopy for Chiral Benzofuran Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by optically active (chiral) molecules. wikipedia.orgjascoinc.comlibretexts.org This technique is particularly valuable for determining the stereochemical features of molecules, such as their absolute configuration and conformation in solution. nih.gov

For a molecule to be CD active, it must be chiral. This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for example, by substitution on the dihydrofuran ring or if the molecule is part of a larger chiral assembly, then CD spectroscopy becomes a powerful tool for its stereochemical analysis.

The CD spectrum of a chiral benzofuran derivative would exhibit positive or negative peaks, known as Cotton effects, in the regions of its UV-Vis absorption bands. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms in the molecule.

Theoretical Application to Chiral Derivatives:

If, for instance, a chiral substituent were introduced at the 2- or 3-position of the 2,3-dihydro-1-benzofuran ring, the resulting enantiomers would produce mirror-image CD spectra. By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the chiral center could be determined. nih.gov

The electronic transitions identified by UV-Vis spectroscopy would each give rise to a corresponding band in the CD spectrum, provided they occur in a chiral environment. The analysis of these bands can provide detailed information about the conformation of the dihydrofuran ring and the spatial relationship between the different parts of the molecule. This approach has been successfully applied to determine the absolute configuration of substituted benzene dihydrodiol derivatives. nih.gov

Table 2: Principles of Circular Dichroism Spectroscopy

| Principle | Description |

|---|---|

| Chirality | The molecule must be non-superimposable on its mirror image. wikipedia.orgjascoinc.com |

| Circularly Polarized Light | The technique uses light where the electric field vector rotates in a circular path. youtube.com |

| Differential Absorption | Chiral molecules absorb left- and right-circularly polarized light to different extents. wikipedia.orgyoutube.com |

| Cotton Effect | The characteristic positive or negative peaks in a CD spectrum corresponding to absorption bands. jascoinc.com |

| Applications | Determination of absolute configuration, conformation, and studying interactions of chiral molecules. libretexts.orgnih.gov |

Investigations into the Biological Activities and Mechanistic Pathways of 5 Ethynyl 2,3 Dihydro 1 Benzofuran Derivatives

Structure-Activity Relationship (SAR) Studies of Ethynyl-Benzofuran Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For benzofuran (B130515) derivatives, these studies have revealed that the type and position of substituents on the benzofuran core are critical determinants of their biological activity. mdpi.comnih.gov

Key findings from SAR studies on ethynyl-benzofuran analogues and related derivatives include:

Substitution at C-2 and C-3: The C-2 position of the benzofuran ring has been identified as a crucial site for modification. Substitutions with ester or heterocyclic rings at this position have been found to be important for cytotoxic activity. mdpi.com For instance, incorporating a 3,4,5-trimethoxybenzoyl group at the C-2 position is a significant factor in the antiproliferative activity of these derivatives. mdpi.com

Substitution on the Benzene (B151609) Ring: The position of substituents on the benzene portion of the benzofuran scaffold significantly influences activity. In a series of 2-alkoxycarbonyl derivatives, the highest antiproliferative activity was observed when a methoxy (B1213986) group was located at the C-6 position. mdpi.com The introduction of a methyl group at the C-3 position and a methoxy group at the C-6 position yielded a highly potent compound that significantly inhibited tubulin polymerization. nih.gov

Role of Halogens: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring has been shown to significantly enhance anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity to molecular targets. nih.gov The position of the halogen is a critical factor; for example, a bromine atom attached to the methyl group at the C-3 position resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

Ethynyl (B1212043) vs. Alkenyl Group at C-5: In a direct comparison, an analogue with an alkenyl substituent at position 5 of the benzofuran ring showed higher potency against several cancer cell lines compared to a similar compound with a 4-MeO-phenylacetylene group at the same position. mdpi.com

SAR Insights for Ethynyl-Benzofuran Analogues

| Structural Modification | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl group | C-2 | Determining factor for antiproliferative activity | mdpi.com |

| Methyl group | C-3 | Combination yielded significant inhibition of tubulin polymerization | nih.gov |

| Methoxy group | C-6 | ||

| Bromine atom | C-3 (on methyl group) | Remarkable cytotoxic activity against leukemia cells | nih.gov |

| Alkenyl substituent | C-5 | Higher potency compared to ethynyl substituent | mdpi.com |

**5.2. Exploration of Molecular Targets and Pathways

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) Inhibition: Overexpression of EGFR-TK is a hallmark of various cancers, making it a key target for anticancer drug development. nih.gov Several benzofuran derivatives have been synthesized and evaluated as EGFR-TK inhibitors. nih.gov In one study, cyanobenzofuran derivatives were tested for their inhibitory activity against EGFR-TK. Compounds 3 and 11 showed potent inhibition with IC₅₀ values of 0.93 µM and 0.81 µM, respectively, which were comparable to the reference drug gefitinib (B1684475) (IC₅₀ = 0.90 µM). nih.gov Molecular docking studies confirmed that these compounds could bind effectively to the active site of EGFR-TK. nih.gov

EGFR-TK Inhibition by Benzofuran Derivatives

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3 | Cyanobenzofuran derivative | 0.93 | nih.gov |

| Compound 11 | Cyanobenzofuran derivative | 0.81 | nih.gov |

| Compound 2 | Cyanobenzofuran derivative | 1.09 | nih.gov |

| Compound 10 | Cyanobenzofuran derivative | 1.12 | nih.gov |

| Gefitinib (Reference) | Standard EGFR-TK inhibitor | 0.90 | nih.gov |

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. mdpi.comijpsonline.com Research has shown that certain 2-arylbenzofuran derivatives are potent and selective inhibitors of BChE. mdpi.com For instance, Cathafuran C (14) , isolated from Cortex Mori Radicis, was found to be a highly potent and selective BChE inhibitor with a Kᵢ value of 1.7 µM, showing significantly more activity than the positive control, galantamine (BChE IC₅₀ = 35.3 µM). mdpi.com Another study identified novel benzofuran-based compounds, 7c and 7e , as promising AChE inhibitors with IC₅₀ values of 0.058 µM and 0.086 µM, respectively, comparable to the drug donepezil (B133215) (IC₅₀ = 0.049 µM). nih.gov

Cholinesterase Inhibition by Benzofuran Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cathafuran C (14) | BChE | 2.5 | mdpi.com |

| Compound 7c | AChE | 0.058 | nih.gov |

| Compound 7e | AChE | 0.086 | nih.gov |

| Galantamine (Reference) | BChE | 35.3 | mdpi.com |

| Donepezil (Reference) | AChE | 0.049 | nih.gov |

The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), is a therapeutic target for managing pain and inflammation. nih.govumt.edufrontiersin.org A series of 2,3-dihydro-1-benzofuran derivatives have been specifically designed and synthesized as potent and selective CB2 receptor agonists. nih.govumt.edu

In these studies, compound MDA7 was identified as a highly selective CB2 agonist. nih.govumt.edu Further investigation revealed that the biological activity resided in a single enantiomer, with the (S)-enantiomer, MDA104 , being the active form. nih.govumt.edu The most potent compounds identified in this series were MDA42 and MDA39 . nih.govumt.edu SAR studies within this series indicated that in the benzofuran series, CB receptor selectivity and function depended on the nature of the amide substituent and the position of the methoxy group. nih.gov

Activity of 2,3-Dihydro-1-benzofuran Derivatives at Cannabinoid Receptors

| Compound | Description | Target Receptor | Activity Profile | Reference |

|---|---|---|---|---|

| MDA7 | Racemic mixture | CB2 | Selective Agonist | nih.govumt.edu |

| MDA104 | (S)-enantiomer of MDA7 | CB2 | Active Enantiomer, Agonist | nih.govumt.edu |

| MDA42 | Derivative | CB2 | Potent Agonist | nih.govumt.edu |

| MDA39 | Derivative | CB2 | Potent Agonist | nih.govumt.edu |

Apoptosis Induction: A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines. researchgate.net For example, benzofuran derivatives 22 and 25 were found to potently induce apoptosis, as evidenced by a pronounced increase in nuclear condensation in treated cells. mdpi.com Mechanistic studies showed a significant increase in the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. mdpi.com Similarly, cyanobenzofuran derivatives 3 and 11 were found to induce apoptosis, leading to a 5.7- and 7.3-fold increase in caspase-3 levels, respectively. nih.gov

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and a validated target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. nih.govnih.gov Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, often targeting the colchicine (B1669291) binding site. mdpi.comnih.gov For example, compound 25 inhibited tubulin polymerization by 65.4%, comparable to the 70.5% inhibition observed with the known agent Combretastatin A-4 (CA-4). mdpi.com In another study, compounds 6c and 11e were the most active inhibitors of tubulin assembly with IC₅₀ values of 0.42 µM, making them more than twice as potent as CA-4 (IC₅₀: 0.91 µM). nih.gov This inhibition of tubulin polymerization was directly correlated with the antiproliferative activity of the compounds. nih.gov

Inhibition of Tubulin Polymerization by Benzofuran Derivatives

| Compound | Inhibition of Tubulin Polymerization | Reference |

|---|---|---|

| Compound 22 | 37.9% | mdpi.com |

| Compound 25 | 65.4% | mdpi.com |

| Compound 6c | IC₅₀ = 0.42 µM | nih.gov |

| Compound 11e | IC₅₀ = 0.42 µM | nih.gov |

| Combretastatin A-4 (CA-4) | 70.5% inhibition / IC₅₀ = 0.91 µM | mdpi.comnih.gov |

In Vitro Biological Assessment Methodologies (excluding human clinical trials)

The biological activities and mechanistic pathways of 5-ethynyl-2,3-dihydro-1-benzofuran derivatives are elucidated using a variety of established in vitro assays. These methods allow for the controlled assessment of cytotoxicity, target engagement, and cellular effects.

A range of cell-based assays are employed to understand how these compounds function at a cellular level:

Cytotoxicity and Antiproliferative Assays: The most common methods to assess the ability of a compound to inhibit cell growth or kill cancer cells are colorimetric assays. These include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the sulforhodamine B (SRB) assay . nih.govmdpi.comnih.gov These assays measure cell viability and provide key metrics like IC₅₀ (the concentration of a drug that inhibits cell growth by 50%).

Apoptosis Detection Assays: To confirm that cell death is occurring via apoptosis, several techniques are used. The Hoechst staining assay is utilized to visualize nuclear condensation, a characteristic feature of apoptotic cells. mdpi.com The Annexin V-FITC assay detects the externalization of phosphatidylserine, an early marker of apoptosis. mdpi.com Activation of key apoptotic proteins is measured using assays like the Caspase-Glo 3/7 assay for caspase activation or Western blot analysis to quantify levels of apoptotic proteins. mdpi.commdpi.com

Cell Cycle Analysis: To determine if a compound affects cell division, flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many tubulin inhibitors, for example, cause cell cycle arrest in the G2/M phase. nih.govnih.gov

Enzyme Inhibition Assays: To measure the direct inhibitory effect of a compound on a specific enzyme like EGFR-TK or cholinesterases, purified enzyme assays are performed. nih.govmdpi.com These assays typically measure the reduction in enzyme activity in the presence of the inhibitor and are used to calculate IC₅₀ values.

Receptor Binding and Functional Assays: To study interactions with receptors like the cannabinoid receptors, competitive radioligand displacement assays are used to determine the binding affinity (Kᵢ) of a compound. researchgate.net To determine if the compound activates or blocks the receptor, functional assays, such as those measuring changes in intracellular cAMP levels , are employed. researchgate.net

Rational Design Principles for Bioactive 2,3-Dihydro-1-benzofuran Compounds

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. acs.orgcnr.it The rational design of new derivatives based on this core structure is a key focus in medicinal chemistry, aiming to enhance potency, selectivity, and drug-like properties. This process relies heavily on understanding structure-activity relationships (SAR), the influence of various substituents, and the application of computational modeling techniques. nih.govmdpi.com

A central principle in the design of bioactive 2,3-dihydro-1-benzofuran compounds is the strategic introduction of substituents at specific positions of the heterocyclic core. mdpi.com The saturated furan (B31954) ring contains two sp3-hybridized carbons (C2 and C3), which allows for the creation of stereocenters and three-dimensional diversity, a feature absent in the flat, aromatic benzofuran structure. cnr.it This topographical distinction is crucial for specific interactions with biological targets.

Researchers often employ a multidisciplinary approach that combines synthetic chemistry with computational studies to guide the design process. nih.gov Techniques like diversity-oriented synthesis are used to create libraries of compounds with varied substituents. acs.org Statistical molecular design can then be applied to select specific combinations of building blocks for synthesis, ensuring that the resulting data from biological testing provides a robust basis for SAR analysis. acs.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 2,3-dihydro-1-benzofuran derivatives, SAR investigations have revealed critical insights for various therapeutic targets.

In the development of potential therapeutics for inflammatory bowel disease (IBD), SAR studies on benzofuran-3(2H)-one derivatives, which are structurally related to 2,3-dihydro-1-benzofurans, identified several potent compounds. These compounds showed significant inhibitory effects on the adhesion of monocytes to colon epithelial cells induced by TNF-α. nih.gov The inhibitory activity was linked to their ability to suppress the production of reactive oxygen species (ROS) and the expression of critical molecules like ICAM-1 and MCP-1. nih.gov

For cannabinoid receptor 2 (CB2) agonists, a series of 2,3-dihydro-1-benzofuran derivatives were designed to improve drug-like properties compared to an earlier series of N-alkyl-isatin acylhydrazones. nih.gov The design hypothesized that the benzofuran scaffold could mimic the isatin (B1672199) scaffold. nih.gov SAR studies within this series led to the identification of potent and selective CB2 agonists. For instance, the separation of enantiomers for the highly selective compound MDA7 (compound 18) revealed that the (S)-enantiomer was the active form. nih.gov

SAR studies on benzofuran derivatives for anticancer activity have indicated that substitutions at the C-2 position, often with an ester or another heterocyclic ring, are crucial for cytotoxic activity. mdpi.com The position of halogen atoms has also been shown to be a critical determinant of biological activity. mdpi.com

Interactive Table: SAR Findings for 2,3-Dihydro-1-benzofuran Derivatives

| Compound/Derivative Class | Target/Activity | Key SAR Findings | Reference(s) |

| Benzofuran-3(2H)-one derivatives (e.g., Compounds 41, 55) | Anti-inflammatory (IBD) | Potent inhibition of TNF-α-induced monocyte adhesion. Activity correlates with suppression of ROS, ICAM-1, MCP-1, and NF-κB. | nih.gov |

| 2,3-Dihydro-1-benzofuran derivatives (e.g., MDA7, MDA42) | CB2 Agonist | The benzofuran scaffold mimics the isatin scaffold, improving drug-like properties. The (S)-enantiomer is more active. | nih.gov |

| Halogenated benzofuran derivatives | Anticancer | The position of the halogen on the benzofuran ring is a critical determinant of cytotoxic activity. | mdpi.com |

| 2,3-Dihydro-1-benzofuran-4-carboxylates | Plant Stress Protection | Phenyl substituents with electron-donating groups enhance in vivo activity against drought and cold stress. | researchgate.net |

Influence of Substituents on Bioactivity

The type and position of substituents on the 2,3-dihydro-1-benzofuran ring system profoundly affect the molecule's biological profile. Both electron-donating and electron-withdrawing groups have been shown to modulate activity depending on the specific biological target.

In a study focused on developing agents to protect plants against stress, new 2,3-dihydro-1-benzofuran-4-carboxylic acid derivatives were synthesized. It was found that derivatives carrying phenyl substituents with electron-donating groups exhibited strong in vivo activity against both drought and cold stress. researchgate.net In contrast, those with electron-withdrawing groups showed only low to moderate activity. researchgate.net

For derivatives designed as CB2 agonists, modifications were made to the scaffold to enhance bioavailability compared to previous compounds. The design of a 3,3-disubstituted-2,3-dihydro-1-benzofuran ring was a key strategy. nih.gov The absence of a third ring, present in the parent isatin series, was expected to decrease lipophilicity, a desirable property for improving the pharmacokinetic profile. nih.gov

The synthesis of 2,3-dihydrobenzofuran (B1216630) chalcogenides demonstrated that the methodology was highly compatible with various substituents on a phenylselanyl moiety attached at the C2-methyl position. Both electron-withdrawing groups (e.g., chloro, fluoro) and electron-donating groups (e.g., methoxy) were well-tolerated, leading to high yields of the desired products, indicating the versatility of this position for introducing diverse chemical functionalities. mdpi.com

Computational Modeling and Drug Design

Computational tools are indispensable in the rational design of bioactive molecules. Molecular modeling, including molecular docking and dynamics simulations, provides crucial insights into how 2,3-dihydro-1-benzofuran derivatives interact with their biological targets at an atomic level. ontosight.aid-nb.info

Molecular docking studies can predict the binding mode and affinity of a ligand to a protein's active site. ontosight.airesearchgate.net For example, in silico studies of 2,3-dihydrobenzofuran derivatives against various microbial pathogens helped to identify compounds with high binding affinities, suggesting their potential as effective drugs. d-nb.info These studies can identify key amino acid residues involved in the ligand-protein interaction, guiding further structural optimization. ontosight.ai For instance, docking studies predicted that substituent groups at the 3-position play an important role in the microbial activity of 2,3-dihydrobenzofuran-2-carboxylates. researchgate.net

Molecular dynamics (MD) simulations can then be used to explore the dynamic nature of these interactions over time, providing a more accurate assessment of the stability of the ligand-protein complex. d-nb.info Furthermore, computational approaches are used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ontosight.ai This in silico analysis is vital for optimizing a compound's structure to improve bioavailability and reduce potential toxicity early in the drug discovery process. ontosight.ai

Ligand-steered modeling has also been successfully applied, particularly when a crystal structure of the target protein is unavailable. In the design of CB2 agonists, structural modeling of the agonist-CB2 complex binding site was performed to rationalize the observed SAR data, helping to explain the interactions between the benzofuran derivatives and residues within the receptor's helices. nih.gov

Advanced Applications of 5 Ethynyl 2,3 Dihydro 1 Benzofuran in Chemical Research

Role in Click Chemistry Methodologies

The terminal alkyne functionality in 5-ethynyl-2,3-dihydro-1-benzofuran makes it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgthermofisher.com This reaction is celebrated for its high efficiency, specificity, and biocompatibility, enabling the formation of a stable triazole linkage between the benzofuran (B130515) derivative and an azide-modified molecule under mild conditions. organic-chemistry.orgthermofisher.com

The versatility of this reaction allows for the conjugation of this compound to a wide array of molecules, including fluorophores, biotin (B1667282) tags, or larger biomolecules, thereby facilitating the development of novel chemical probes and functional materials. While direct applications of this compound in click chemistry are emerging, the principle is well-established with similar ethynyl-containing compounds.

A prominent application of the ethynyl (B1212043) group in bioconjugation is exemplified by the use of 5-ethynyl-2'-deoxycytidine (B116413) (5-EdC), a nucleoside analog. researchgate.netnih.gov 5-EdC serves as a powerful tool for monitoring de novo DNA synthesis during the S-phase of the cell cycle. researchgate.netjenabioscience.com Being cell-permeable, it is incorporated into replicating DNA, acting as a mimic of the natural nucleoside, thymidine. jenabioscience.com

The incorporated ethynyl group then serves as a handle for a subsequent click reaction with a fluorescent azide. researchgate.netnih.gov This method offers a highly sensitive and less harsh alternative to traditional techniques that require DNA denaturation, such as the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay. researchgate.netnih.gov The preservation of the DNA's helical structure and other cellular components is a significant advantage of the EdC-based click chemistry approach. nih.govnih.gov Furthermore, studies have indicated that 5-EdC exhibits lower cytotoxicity compared to its counterpart, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), especially when used in combination with thymidine, making it suitable for long-term cell proliferation studies. researchgate.netnih.gov

The success of 5-EdC in DNA labeling underscores the potential of other ethynyl-functionalized heterocyclic compounds, such as this compound, to be developed as probes for various biological processes.

Applications as Chemical Probes

The ability of the ethynyl group to participate in click chemistry makes this compound a potential candidate for the development of chemical probes. By attaching a reporter molecule, such as a fluorophore or a biotin tag, to the benzofuran scaffold via the ethynyl group, researchers can create tools to investigate biological systems. For instance, such probes could be designed to target specific enzymes or receptors, with the benzofuran core providing the binding affinity and the reporter group enabling detection and visualization.

While specific examples of this compound being used as a chemical probe are not yet widely documented, the modularity afforded by the click reaction allows for the rapid generation of a library of probes with diverse functionalities. This approach has been successfully employed with other alkyne-containing molecules for various applications, including protein and carbohydrate labeling. thermofisher.com

Utility as Building Blocks in Advanced Synthetic Chemistry

The benzofuran moiety is a prevalent scaffold in a multitude of natural products and biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. rsc.orgjocpr.comresearchgate.net The presence of the ethynyl group on the 2,3-dihydro-1-benzofuran ring provides a versatile handle for further chemical modifications, making it a valuable building block in organic synthesis. cymitquimica.comacs.orgcymitquimica.com

The ethynyl group can participate in a variety of chemical transformations beyond click chemistry, such as Sonogashira coupling, cycloaddition reactions, and hydrofunctionalization reactions. rsc.orgcymitquimica.com These reactions allow for the introduction of diverse substituents and the construction of complex molecular architectures. For example, the Sonogashira coupling can be used to form carbon-carbon bonds, enabling the synthesis of more elaborate benzofuran derivatives. rsc.org

The dihydro-benzofuran core itself can be synthesized through various methods, including the cyclization of ortho-hydroxystilbenes or the palladium-catalyzed tandem cyclization/cross-coupling reactions. organic-chemistry.orgnih.gov The ability to introduce the ethynyl group and subsequently elaborate it makes this compound a strategic intermediate for the synthesis of novel therapeutic agents and functional materials. tandfonline.comacs.orgtandfonline.com

Q & A

Q. What are the common synthetic routes for preparing 5-Ethynyl-2,3-dihydro-1-benzofuran derivatives?

- Methodological Answer : A widely used approach involves Friedel-Crafts acylation, where 2,3-dihydrobenzofuran reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce substituents at the 5-position . For ethynyl functionalization, organometallic reagents like n-BuLi in THF at low temperatures (−78°C) are employed to deprotonate the substrate, followed by reaction with electrophiles such as 5-bromo-2-methoxybenzaldehyde (Scheme 4 in ). Post-functionalization steps may include halogenation (SOCl₂) or cyclization (AgCN) to stabilize the ethynyl group .

Q. How can researchers structurally characterize this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Assigning peaks for dihydrobenzofuran protons (δ 3.0–4.0 ppm for CH₂ groups) and ethynyl protons (δ 2.5–3.5 ppm).

- X-ray Crystallography : Resolving stereochemistry and confirming substituent positions, as demonstrated for (E)-5-(2-nitroprop-1-enyl)-2,3-dihydro-1-benzofuran (monoclinic crystal system, P2₁ space group) .

- Mass Spectrometry : Validating molecular weight (e.g., 162.18 g/mol for 5-acetyl derivatives) .

Q. What are the standard protocols for analyzing purity and stability of these compounds?

- Methodological Answer :

- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- Stability Tests : Monitor degradation under accelerated conditions (40°C/75% RH) over 4 weeks. For hygroscopic derivatives, store under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can enantioselective synthesis of dihydrobenzofuran derivatives be achieved?

- Methodological Answer : Asymmetric transfer hydrogenation using chiral Ru complexes (e.g., Noyori-type catalysts) reduces ketones to alcohols with >90% ee . For ethynyl derivatives, chiral spiroborate esters catalyze enantioselective cyclization, with reaction optimization via temperature control (−20°C to RT) and solvent polarity adjustments (THF vs. toluene) .

Q. How to resolve contradictions in spectral data for dihydrobenzofuran derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π–π stacking, H-bonds) to explain crystal packing anomalies .

- Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering in dihydrobenzofuran) by variable-temperature studies .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Ligand-Steered Modeling : Dock derivatives into cannabinoid receptor CB2 active sites using AutoDock Vina. Validate binding modes via MD simulations (e.g., 50 ns trajectories in GROMACS) .

- QSAR Studies : Correlate substituent electronegativity (e.g., ethynyl vs. acetyl) with receptor affinity (IC₅₀ values) .

Q. How to optimize reaction yields in multi-step syntheses of ethynyl-substituted dihydrobenzofurans?

- Methodological Answer :

- Stepwise Optimization : Screen catalysts (e.g., AgCN vs. CuI for cyclization) and solvents (polar aprotic vs. ethers) .

- In Situ Monitoring : Use FTIR to track intermediate formation (e.g., carbonyl stretches at 1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.